

Comparative Efficacy of Halogenated Benzenesulfonamide Derivatives Against Drug-Resistant Bacterial Strains

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Compound of Interest

Compound Name: 3-Bromobenzenesulfonamide

Cat. No.: B181283

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A comprehensive analysis of the antibacterial potency of halogenated benzenesulfonamide derivatives reveals their potential as effective agents against drug-resistant bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA). This guide provides a comparative overview of their efficacy, supported by quantitative data, detailed experimental protocols, and insights into their mechanisms of action.

Halogenation of the benzenesulfonamide scaffold has been explored as a strategy to enhance antibacterial activity. The introduction of electron-withdrawing groups, such as halogens, can significantly influence the physicochemical properties and biological activity of these compounds. This guide focuses on comparing the in vitro efficacy of various halogenated benzenesulfonamide derivatives against clinically relevant drug-resistant bacterial strains.

Quantitative Comparison of Antibacterial Activity

The minimum inhibitory concentration (MIC) is a key measure of the in vitro potency of an antimicrobial agent. The following table summarizes the MIC values of representative halogenated benzenesulfonamide derivatives against MRSA.

Compound	Halogen Substitution	Test Strain	MIC (µg/mL)	Reference
N-(5-Chloro-2-hydroxy-phenyl)-4-methyl-benzenesulfonamide	5-Chloro	MRSA (Clinical Isolates)	64 - 128	[1]
N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide	4-Nitro	MRSA (Clinical Isolates)	32 - 512	[1]
N-(2-Hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide	5-Nitro	MRSA (Clinical Isolates)	32 - 512	[1]
N-(7-bromo-1,3-benzoxazol-2yl)-4-methylbenzene-1-sulfonamide	7-Bromo	S. aureus	-	[2]
4-bromo-N-(7-methyl-1,3-benzoxazol-2-yl)benzene-1-sulfonamide	4-Bromo	S. aureus	-	[2]

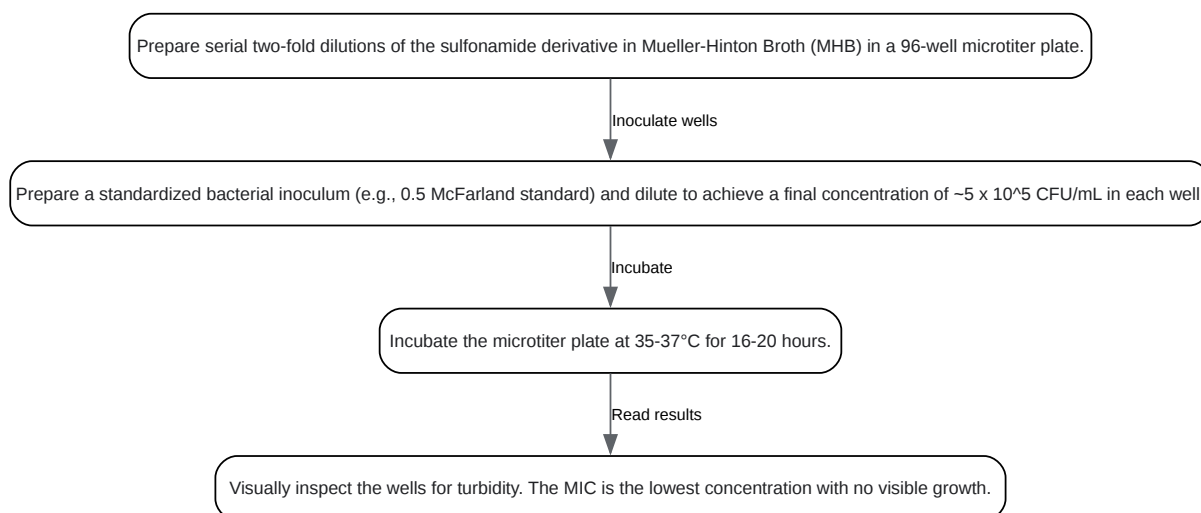
Note: A lower MIC value indicates greater potency. The data for the bromo-derivatives was qualitative, indicating good mean inhibition zones, but specific MIC values were not provided in the source.[2]

Experimental Protocols

The determination of the antibacterial efficacy of these derivatives typically follows standardized methodologies to ensure reproducibility and comparability of results. The most common methods are the broth microdilution and agar disk diffusion assays.

Broth Microdilution Method for MIC Determination

This method is a quantitative technique used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.



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Workflow for Broth Microdilution MIC Assay

Agar Disk Diffusion Method

This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent.

Prepare a Mueller-Hinton Agar (MHA) plate and inoculate the entire surface with a standardized bacterial suspension.

Apply disks

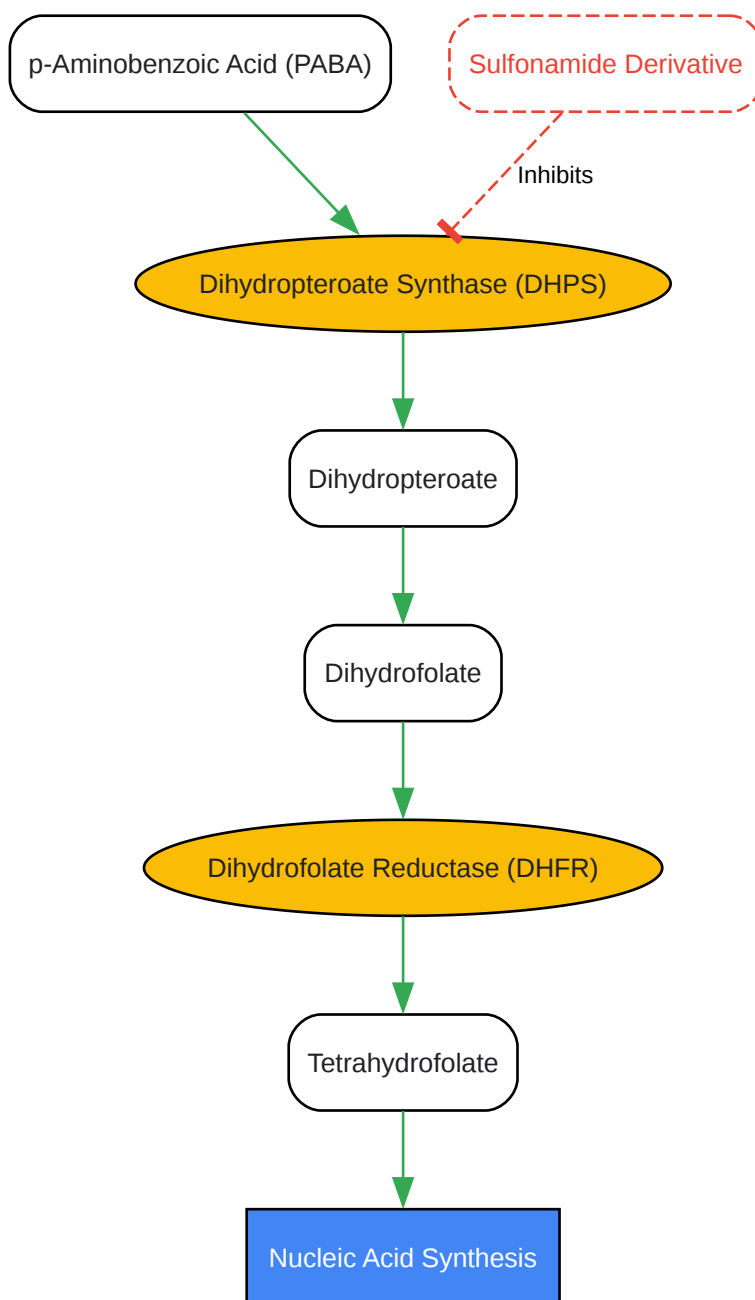
Apply paper disks impregnated with a known concentration of the sulfonamide derivative onto the agar surface.

Incubate

Incubate the plate at 35-37°C for 16-18 hours.

Measure zones

Measure the diameter of the zone of inhibition (clear area around the disk where bacterial growth is inhibited).



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References

- 1. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsr.net [ijsr.net]
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